3-(2-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one
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Overview
Description
3-(2-{3-[(3-Bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one is a complex heterocyclic compound known for its diverse pharmacological activities. Structurally, it combines several functional groups, including oxazolidinones and pyrrolidines, making it a molecule of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{3-[(3-Bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one involves multiple steps:
Formation of Pyrrolidine Intermediate: : The initial step often involves the preparation of the pyrrolidine intermediate. This can be synthesized via a nucleophilic substitution reaction between a halogenated pyridine and a suitable pyrrolidine derivative.
Oxazolidinone Ring Formation: : This step usually involves cyclization under basic conditions, where the pyrrolidine intermediate reacts with an isocyanate to form the oxazolidinone ring.
Final Coupling: : The final coupling step involves the linking of the pyrrolidine-oxazolidinone intermediate with a bromopyridine derivative, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis may be optimized for scalability. This includes the use of flow chemistry techniques to ensure a continuous production process, minimizing the need for intermediate purifications and reducing the overall production time.
Chemical Reactions Analysis
3-(2-{3-[(3-Bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: : The compound can be oxidized under mild conditions to form oxidized derivatives, often using reagents like hydrogen peroxide or peracids.
Reduction: : Reduction reactions may involve the conversion of the oxazolidinone ring to a more saturated system, using reducing agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions can be carried out on the bromopyridine moiety to introduce new functional groups. Typical reagents include nucleophiles like amines or thiols.
Hydrolysis: : The oxazolidinone ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.
Scientific Research Applications
3-(2-{3-[(3-Bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one has diverse applications in scientific research:
Chemistry: : It serves as a useful intermediate in the synthesis of more complex heterocyclic compounds.
Biology: : The compound exhibits potential as a biochemical probe to study enzyme mechanisms and receptor-ligand interactions.
Medicine: : Due to its unique structure, the compound has been investigated for its antibacterial, antifungal, and anticancer properties.
Industry: : It may be used in the development of novel materials with specific properties, such as polymers or surfactants.
Mechanism of Action
The mechanism of action for 3-(2-{3-[(3-Bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one largely depends on its molecular targets:
Enzyme Inhibition: : It can act as an inhibitor of specific enzymes, potentially by binding to the active site and preventing substrate interaction.
Receptor Modulation: : The compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Pathways: : In biological systems, it may influence pathways involved in cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Compared to other compounds with oxazolidinone and pyrrolidine cores, 3-(2-{3-[(3-Bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)-1,3-oxazolidin-2-one is unique due to the presence of the bromopyridine group, which imparts distinct physicochemical properties and biological activities.
Similar Compounds
Linezolid: : An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: : A similar oxazolidinone antibiotic with enhanced activity and safety profile.
Pyrrolidine derivatives: : Various pyrrolidine-based compounds are used in pharmaceuticals for their diverse biological activities.
This compound’s distinctive structure allows for unique interactions and functionalities, setting it apart from other molecules in its class.
Properties
IUPAC Name |
3-[2-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O4/c15-11-2-1-4-16-13(11)22-10-3-5-17(8-10)12(19)9-18-6-7-21-14(18)20/h1-2,4,10H,3,5-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIMBJOSWJGEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CN3CCOC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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